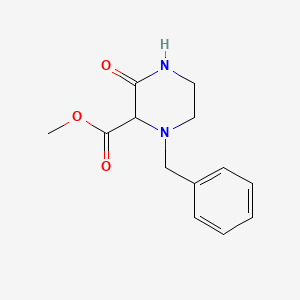

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Description

BenchChem offers high-quality Methyl 1-benzyl-3-oxopiperazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-benzyl-3-oxopiperazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-benzyl-3-oxopiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-18-13(17)11-12(16)14-7-8-15(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGWBPGNRNTLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)NCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695803 | |

| Record name | Methyl 1-benzyl-3-oxopiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-42-7 | |

| Record name | Methyl 1-benzyl-3-oxopiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step protocol, in-depth mechanistic insights, and a thorough characterization of the target compound. By elucidating the causality behind the experimental choices, this document aims to serve as a practical and educational resource for the synthesis of substituted piperazinones.

Introduction: The Significance of the Piperazinone Core

Piperazinone derivatives are a pivotal class of heterocyclic compounds frequently incorporated into pharmacologically active molecules. Their rigid, peptide-like structure makes them valuable as constrained dipeptide mimetics, enabling the exploration of conformational space in drug design. The 3-oxopiperazine-2-carboxylate moiety, in particular, offers multiple points for diversification, making it an attractive scaffold for the development of novel therapeutics targeting a wide range of diseases. This guide details a logical and efficient three-step synthesis to obtain Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, a key intermediate for further chemical elaboration.

Proposed Synthetic Pathway

The synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (CAS 954240-42-7) is strategically designed in three key stages, beginning with commercially available starting materials. This pathway ensures high yields and facile purification at each step. The overall transformation is depicted below:

Caption: Overall synthetic scheme for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and purification of the target molecule and its intermediates.

Step 1: Synthesis of N-benzylglycine methyl ester

Rationale: The initial step involves the protection of the secondary amine of glycine methyl ester with a benzyl group. The benzylation is crucial to prevent unwanted side reactions in the subsequent steps and to introduce a key structural motif of the final product.

Experimental Workflow:

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Abstract

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted piperazine core is a privileged scaffold found in numerous biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective use as an intermediate in synthetic chemistry and for predicting its behavior in biological systems. This guide provides a comprehensive analysis of the key physicochemical attributes of this molecule. It outlines robust, validated protocols for its synthesis, purification, and characterization, and details the experimental determination of its solubility, pKa, lipophilicity (LogP), and stability. The causality behind each experimental choice is explained, ensuring that the described methodologies are both scientifically sound and practically insightful for researchers in the field.

Introduction and Molecular Overview

The piperazine ring is a cornerstone in the design of therapeutic agents due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability.[1] The title compound, Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, integrates several key functional groups onto this core structure:

-

N-Benzyl Group: Increases lipophilicity and can be involved in crucial binding interactions (e.g., pi-stacking) with biological targets.

-

3-Oxo Group (Cyclic Amide/Lactam): Introduces a rigid, planar amide bond that can act as a hydrogen bond acceptor. Its presence significantly influences the basicity of the adjacent nitrogen.[2]

-

2-Carboxylate Group (Methyl Ester): Provides a site for further chemical modification and influences the molecule's polarity and solubility.

Given its structural features, this compound is a valuable intermediate for creating complex molecular architectures. This guide serves to establish a foundational understanding of its chemical and physical nature, enabling its strategic deployment in research and development.

Predicted Physicochemical Profile

A preliminary assessment based on the molecule's constituent functional groups allows for the prediction of its core properties. These estimations are vital for planning experimental work, such as selecting appropriate solvent systems for synthesis and analysis.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₆N₂O₃ | Sum of all atoms in the structure. |

| Molecular Weight | 248.28 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for crystalline organic compounds of this nature.[3] |

| pKa (Conjugate Acid) | ~7.0 - 8.0 | The N-benzyl nitrogen (N1) is a tertiary amine, but its basicity is reduced by the adjacent electron-withdrawing ester group. The amide nitrogen (N4) is non-basic due to resonance with the carbonyl group.[2] The pKa of benzylamine's conjugate acid is ~9.3, which serves as a starting point for estimation.[1] |

| LogP (Octanol/Water) | 1.5 - 2.5 | The benzyl group significantly increases lipophilicity, while the amide and ester groups contribute polarity. This value suggests moderate lipophilicity, a common feature in drug-like molecules. |

| Aqueous Solubility | pH-dependent; low in neutral water | As a basic compound, solubility is expected to increase significantly at pH values below its pKa. Overall solubility may be low due to the lipophilic benzyl group. |

Synthesis and Structural Elucidation

The synthesis of piperazin-2-one derivatives can be achieved through various routes, often involving cyclization reactions.[4][5] A plausible approach for the title compound is outlined below, providing a framework for its preparation and purification.

Proposed Synthetic Pathway

A logical synthetic route involves the cyclization of an N-benzylated amino acid ester with a suitable two-carbon synthon.

Caption: Proposed synthesis via Michael addition followed by intramolecular cyclization.

Structural Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, multi-step process. Each analytical technique provides orthogonal information, leading to a confident structural assignment.

Caption: A self-validating workflow for compound purification and characterization.

Analytical Protocols & Expected Results

-

Purpose: To assess purity and serve as the quantification method for solubility and stability studies.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the benzyl chromophore).

-

Injection Volume: 10 µL.

-

-

Rationale: A gradient method is chosen to ensure elution of the moderately lipophilic compound and any potential impurities with different polarities. Formic acid is used to ensure good peak shape by protonating the basic nitrogen.

-

Purpose: Unambiguous structural elucidation.

-

Protocol:

-

Dissolve ~5-10 mg of the purified compound in ~0.7 mL of Deuterated Chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at ≥400 MHz.

-

-

Expected ¹H NMR Signals:

-

~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of benzyl group).

-

~4.5-4.7 ppm: Singlet or AB quartet, 2H (Benzylic CH₂).

-

~3.7 ppm: Singlet, 3H (Methyl ester CH₃).

-

~3.0-4.0 ppm: A series of multiplets corresponding to the protons on the piperazine ring, including the chiral center at C2.

-

-

Expected ¹³C NMR Signals:

-

Purpose: To confirm molecular weight and gain structural information from fragmentation patterns.

-

Protocol:

-

Prepare a dilute solution (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire data in positive ion mode.

-

-

Expected Results:

-

[M+H]⁺: A prominent ion at m/z 249.1234 (calculated for C₁₃H₁₇N₂O₃⁺). High-resolution measurement should be within 5 ppm of the theoretical value.

-

Major Fragments: A characteristic fragment at m/z 91 (tropylium ion, [C₇H₇]⁺) from the loss of the piperazinone moiety is highly likely. Cleavage of the C-N bond between the piperazine ring and the benzyl group is a common fragmentation pathway for such molecules.[8][9]

-

-

Purpose: To identify key functional groups.

-

Protocol:

-

Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

-

Expected Characteristic Peaks:

Experimental Determination of Physicochemical Properties

The following sections detail standardized, self-validating protocols for measuring the critical physicochemical properties that govern a molecule's behavior.

Acid Dissociation Constant (pKa)

The pKa dictates the ionization state of the molecule at a given pH, which profoundly impacts solubility, permeability, and receptor binding.

-

Principle: Potentiometric titration measures the change in pH of a solution of the compound as a titrant (acid or base) is added. The pKa is the pH at which the molecule is 50% ionized, corresponding to the midpoint of the titration curve.[12]

-

Experimental Protocol:

-

Preparation: Accurately weigh ~5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% Methanol in water) to ensure solubility throughout the titration.

-

Acidification: Add a stoichiometric excess of 0.1 M HCl to fully protonate the basic nitrogen.

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH value after each incremental addition (e.g., 0.02 mL).

-

Data Analysis: Plot pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point. The first derivative of the plot (ΔpH/ΔV) can be used to accurately locate the equivalence point.[13]

-

-

Causality & Self-Validation: Using a standardized titrant and a calibrated pH meter ensures accuracy. The clear sigmoidal shape of the titration curve and a sharp peak in the first derivative plot validate the quality of the measurement. The protocol should be run in triplicate to ensure reproducibility.[14]

Sources

- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. 1-Phenylpiperazine(92-54-6) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. asdlib.org [asdlib.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

Navigating the Landscape of Benzylated Oxopiperazines and Related Heterocycles: A Technical Guide for Researchers

An In-depth Exploration of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate and its Analogs for Drug Discovery and Development

For researchers, scientists, and professionals in drug development, the synthesis and application of novel heterocyclic scaffolds are of paramount importance. This guide delves into the chemical identity, synthesis, and potential applications of "Methyl 1-benzyl-3-oxopiperazine-2-carboxylate." Initial investigations reveal that this specific molecule is not readily documented in publicly available chemical databases. However, a comprehensive analysis of structurally similar and commercially available compounds provides a valuable framework for understanding its potential properties and synthetic pathways. This guide will focus on two key, closely related analogs: Benzyl 3-oxopiperazine-1-carboxylate and Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride , offering insights into their chemistry and utility in medicinal chemistry.

Section 1: Chemical Identity and Structural Analysis

A precise understanding of a molecule's structure is fundamental to its application. While a definitive CAS number and structure for "Methyl 1-benzyl-3-oxopiperazine-2-carboxylate" remain elusive, we can infer its structure and compare it with our key analogs.

Table 1: Comparative Structural and Physicochemical Properties

| Feature | Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (Hypothetical) | Benzyl 3-oxopiperazine-1-carboxylate[1][2][3] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride[4] |

| CAS Number | Not Found | 78818-15-2[1][3] | 3939-01-3[4] |

| Molecular Formula | C₁₃H₁₆N₂O₃ | C₁₂H₁₄N₂O₃[2][3] | C₁₄H₁₈ClNO₃[4] |

| Molecular Weight | ~248.28 g/mol | 234.26 g/mol [2][3] | 283.75 g/mol [4] |

| Core Heterocycle | Piperazine | Piperazine | Piperidine |

| Position of Oxo Group | 3 | 3 | 4 |

| Substituent at N-1 | Benzyl | Benzyloxycarbonyl | Benzyl |

| Carboxylate Ester | Methyl at C-2 | - | Methyl at C-3 |

| IUPAC Name | Methyl 1-benzyl-3-oxopiperazine-2-carboxylate | benzyl 3-oxopiperazine-1-carboxylate[3] | methyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride[4] |

| SMILES String | C1(=O)N(CC2=CC=CC=C2)C(C(=O)OC)CN1 | C1CN(CC(=O)N1)C(=O)OCC2=CC=CC=C2[3] | COC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl[4] |

The key distinction in the core structure is the piperazine ring in the target molecule and "Benzyl 3-oxopiperazine-1-carboxylate," versus the piperidine ring in "Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride." This difference significantly impacts the chemical properties and potential biological activities of these compounds. The presence of the second nitrogen atom in the piperazine ring offers an additional site for substitution or interaction with biological targets.

Section 2: Synthesis Strategies and Methodologies

The synthesis of these heterocyclic scaffolds is a critical aspect of their utility. While a specific protocol for the target molecule is not available, examining the synthesis of its analogs can provide a logical starting point.

Synthesis of 1-Benzylpiperazine: A Key Intermediate

A common precursor for N-benzylated piperazine derivatives is 1-benzylpiperazine. A robust method for its synthesis involves the reaction of piperazine with benzyl chloride. The benzyl group serves as a useful protecting group that can be removed later by hydrogenolysis, allowing for the synthesis of 1-monosubstituted and 1,4-unsymmetrically disubstituted piperazines.[5]

Experimental Protocol: Synthesis of 1-Benzylpiperazine Dihydrochloride [5]

-

A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65°C.

-

Piperazine dihydrochloride monohydrate (0.125 mole) is dissolved in the warmed solution with swirling.

-

Recently distilled benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring while maintaining the temperature at 65°C.

-

The mixture is stirred for an additional 25 minutes at 65°C, then cooled in an ice bath for 30 minutes.

-

The precipitated piperazine dihydrochloride is collected by suction filtration.

-

The filtrate is treated with absolute ethanol saturated with dry hydrogen chloride to precipitate 1-benzylpiperazine dihydrochloride.

-

The product is collected by suction filtration, washed with dry benzene, and dried.

This dihydrochloride salt can then be converted to the free base by treatment with a strong base, such as sodium hydroxide, followed by extraction.

Synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride

A patented method describes the synthesis of a close analog, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.[6] This multi-step synthesis involves the preparation of an intermediate, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, followed by a cyclization reaction.

Conceptual Workflow for Piperidone Synthesis

Caption: A generalized workflow for the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Section 3: Applications in Research and Drug Development

The piperazine and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs. The benzyl and carboxylate functional groups on these rings further enhance their potential for creating diverse chemical libraries for drug discovery.

Piperazine Derivatives in Medicinal Chemistry

The piperazine ring is a common motif in pharmacologically active compounds. Its basic nature allows for the formation of salts, improving solubility and bioavailability. Compounds containing the piperazine ring have been investigated for a range of therapeutic areas, including:

-

Antibacterial agents

-

Antiallergic drugs

-

Antipsychotic medications [7]

"Benzyl 3-oxopiperazine-1-carboxylate" and its derivatives serve as important intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[8] They are also utilized in biochemical research for studies on enzyme inhibition and receptor binding.[8]

Piperidine Derivatives as Key Intermediates

Piperidine derivatives are also crucial building blocks in pharmaceutical synthesis. For instance, "Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate" is a key intermediate in the synthesis of highly active narcotic analgesics like remifentanil.[9] The synthesis of this intermediate often starts from 1-benzylpiperidin-4-one, highlighting the importance of the N-benzyl piperidone scaffold.

Potential Research Applications Workflow

Caption: A conceptual workflow for the utilization of novel heterocyclic scaffolds in a drug discovery program.

Section 4: Spectroscopic and Analytical Data

Characterization of these compounds relies on standard analytical techniques. While specific data for the target molecule is unavailable, data for the related compounds can be found in various databases.

Table 2: Available Spectroscopic Data for Analog Compounds

| Compound | 1H NMR | 13C NMR | IR Spectra | Mass Spectrometry |

| Benzyl 3-oxopiperazine-1-carboxylate | Available[10] | Available[10] | Available[3] | Available[3] |

| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | Available | Available | Available[4] | Available |

This data is crucial for confirming the identity and purity of synthesized compounds. Researchers aiming to synthesize "Methyl 1-benzyl-3-oxopiperazine-2-carboxylate" would need to perform a full suite of analytical tests to characterize the novel compound.

Conclusion

While "Methyl 1-benzyl-3-oxopiperazine-2-carboxylate" does not appear to be a commercially available or well-documented compound, an examination of its structural analogs provides a wealth of information for researchers in medicinal chemistry and drug development. The synthesis and functionalization of the piperazine and piperidine cores, protected with a benzyl group, are established methodologies. The insights gained from studying compounds like "Benzyl 3-oxopiperazine-1-carboxylate" and "Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride" can guide the design of synthetic routes and the exploration of the biological activity of this novel chemical entity. The versatility of these scaffolds ensures their continued importance in the quest for new therapeutic agents.

References

-

PubChem. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479. [Link]

-

Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

PubChem. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | C13H15NO3 | CID 98909. [Link]

-

Alchem.Pharmtech. CAS 78818-15-2 | Benzyl 3-oxopiperazine-1-carboxylate. [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

PubChem. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777. [Link]

-

SpectraBase. Benzyl 3-oxopiperazine-1-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChemLite. Benzyl 3-oxopiperazine-1-carboxylate (C12H14N2O3). [Link]

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 7. connectjournals.com [connectjournals.com]

- 8. Virtual Tour [jnvlegal.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry - A Technical Guide to its Diverse Biological Activities

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast number of clinically approved drugs is a testament to its status as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[3][4][5] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the diverse biological activities of piperazine derivatives, the mechanistic underpinnings of their actions, and the experimental methodologies used to validate their therapeutic potential.

Physicochemical Properties and Pharmacokinetic Significance

The utility of the piperazine core is deeply rooted in its unique physicochemical characteristics. The two nitrogen atoms can act as hydrogen bond acceptors, while N-H groups can serve as donors, enhancing interactions with biological receptors and improving water solubility.[6][7][8] This inherent basicity and polarity are crucial for modulating the pharmacokinetic properties of drug candidates, often leading to improved oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[7][8] The conformational flexibility of the piperazine ring, which primarily exists in a chair conformation, can be strategically constrained or modified through substitution to optimize target binding and specificity.[3][4]

Versatility in Drug Design and Discovery

The chemical reactivity of the piperazine nitrogens facilitates straightforward derivatization, allowing medicinal chemists to easily modify the scaffold to explore structure-activity relationships (SAR).[7][8] This adaptability makes the piperazine ring an excellent linker to connect different pharmacophores or a central scaffold for building molecules with desired pharmacological activities.[3][9] Consequently, piperazine derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities.[10][11][12]

Anticancer Activity of Piperazine Derivatives

The piperazine scaffold is a key component in numerous anticancer agents, including several FDA-approved drugs.[13] Its derivatives have been shown to exert cytotoxic effects against a wide range of human cancer cell lines through multiple mechanisms of action.[13][14]

Mechanisms of Action

The anticancer effects of piperazine derivatives are multifaceted, often involving the disruption of fundamental cellular processes required for tumor growth and survival.

-

2.1.1 Induction of Apoptosis: A primary mechanism by which many piperazine derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[14] This is often achieved by activating intrinsic apoptotic cascades, which involve the mitochondria-mediated release of cytochrome c and subsequent activation of caspase enzymes that execute cell death.

-

2.1.2 Cell Cycle Arrest: Novel piperazine compounds can inhibit cancer cell proliferation by arresting the cell cycle, frequently at the G2/M phase, thereby preventing cells from entering mitosis and dividing.[15]

-

2.1.3 Inhibition of Signaling Pathways: Many human cancers exhibit over-activation of pro-survival signaling pathways. Piperazine derivatives have been designed to inhibit critical nodes in these pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[15]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of piperazine derivatives. For instance, in a series of piperazine-ringed chalcone compounds, specific substitutions on the phenyl rings were found to significantly enhance cytotoxicity against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.[16] Similarly, for vindoline-piperazine conjugates, the nature of the substituent on the piperazine nitrogen, such as a [4-(trifluoromethyl)benzyl] group, was shown to be critical for achieving potent antiproliferative activity.[17][18]

Quantitative Data Summary: Cytotoxicity

The anticancer efficacy of piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values indicate higher potency.

| Compound Class/Derivative | Cancer Cell Line | Activity (GI50/IC50 in µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [17][18] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [17][18] |

| Chalcone-piperazine derivative (XI) | HeLa (Cervical), PC3 (Prostate) | More active than 5-FU | [16] |

| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one 7a | NCI-H460 (Lung), HepG2 (Liver) | Higher cytotoxicity than doxorubicin | [14] |

Experimental Protocols

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity following exposure to a test compound.[15]

Causality: The principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 1 to 4 hours to allow for formazan formation.

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations

Caption: Workflow for In Vitro Cytotoxicity Evaluation using the MTT Assay.

Caption: A Generalized Intrinsic Apoptosis Signaling Pathway.

Antimicrobial Properties of Piperazine Derivatives

With the global rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents.[19] Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens.[20][21]

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis of piperazine derivatives with significant in vitro activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species (e.g., Candida albicans, Aspergillus niger).[21][22][23]

Mechanisms of Action

The mechanisms of antimicrobial action are diverse. Some piperazine derivatives function as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring susceptibility.[20] Others may interfere with essential cellular processes, though specific targets are often still under investigation. The incorporation of other heterocyclic rings, such as pyrimidine, can enhance the antimicrobial effect.[22]

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable guidance for designing potent antimicrobial agents. The incorporation of electron-withdrawing groups (e.g., chloro, bromo, nitro) on aromatic rings attached to the piperazine scaffold has been shown to enhance antibacterial activity.[19] Conversely, electron-donating groups may reduce potency.[19] The nature and position of substituents are critical in defining the spectrum and potency of antimicrobial action.[21]

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Chalcone-piperazine derivative | Candida albicans | 2.22 | [21] |

| Pyrimidine-piperazine derivative 4b | Staphylococcus aureus | Good activity at 40 µg/mL | [22] |

| Pyrimidine-piperazine derivative 4d | Escherichia coli | Good activity at 40 µg/mL | [22] |

| Azole-piperazine derivative 7 | Various bacteria | 3.1 - 25 | [24] |

Experimental Protocols

This method is a gold standard for determining the MIC of a compound against a panel of microorganisms.[15]

Causality: This protocol directly measures the concentration of a drug required to inhibit microbial growth in a liquid medium. It provides a quantitative measure of a compound's potency.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from a fresh culture, adjusting the concentration to a specific standard (e.g., 0.5 McFarland).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the piperazine derivative in a suitable sterile broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Visualizations

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Antiviral Potential of Piperazine Derivatives

The piperazine scaffold is present in many compounds with potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), noroviruses, and rhinoviruses.[10][25][26]

Activity Against HIV, Norovirus, and others

Piperazine derivatives have been extensively studied as anti-HIV agents.[10] They have also shown significant promise against noroviruses, the most common cause of acute viral gastroenteritis, and hepatitis B virus (HBV).[5][26] Indoleoxoacetyl piperazine derivatives, for example, have been developed specifically for the treatment of HIV and AIDS.[27]

Mechanisms of Action

The antiviral mechanisms are target-specific.

-

Anti-HIV: Piperazine derivatives have been designed as CCR5 antagonists, preventing the virus from entering host cells. Others act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or inhibit the integrase enzyme.[10]

-

Antirhinovirus: Some compounds act as capsid-binding agents, binding to a hydrophobic pocket in the viral capsid, which stabilizes it and interferes with cellular attachment or uncoating.[25]

-

Anti-HBV: Certain piperazine-substituted pyranopyridines have been shown to inhibit HBV virion production, a key step in the viral lifecycle.[5]

Structure-Activity Relationship (SAR) Insights

For anti-HIV agents, SAR studies have shown that specific linkages (e.g., amide or sulfonamide) and substituents on the piperazine ring are crucial for potent activity.[10] In the development of antirhinoviral agents, combining different active moieties onto a central piperazine scaffold was a successful strategy to broaden the antiviral spectrum.[25]

Quantitative Data Summary: Antiviral Potency

Antiviral activity is measured by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), representing the concentration of the drug that inhibits viral replication by 50%.

| Compound Class | Target Virus | Activity (IC50/EC50) | Reference |

| Benzamide analogue (45) | HIV-1 | 3.7 - 3.9 µM | [10] |

| 2-methylpiperazine analogue (33) | HIV-1 (CCR5 antagonist) | 0.0314 µM | [10] |

| Piperazine derivative 6a | Norovirus | Low µM activity | [26] |

| SDZ 880-061 | Rhinovirus (85% of serotypes) | ≤ 3 µg/mL | [25] |

Experimental Protocols

Replicon systems are powerful tools for screening antiviral compounds, as they allow for the study of viral replication in a controlled and safer cell culture environment.

Causality: This assay quantifies the ability of a compound to inhibit viral RNA replication. A reporter gene (e.g., luciferase) is engineered into the viral replicon, and its activity is directly proportional to the level of replication. A decrease in reporter signal indicates antiviral activity.

Methodology:

-

Cell Line: Use a stable cell line that harbors a subgenomic viral replicon (e.g., a norovirus replicon).

-

Seeding and Treatment: Seed the replicon-containing cells in a 96-well plate. After attachment, treat the cells with serial dilutions of the piperazine derivatives.

-

Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of replication (e.g., 72 hours).

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

-

Cytotoxicity Assay: In parallel, perform a standard cytotoxicity assay (e.g., MTT) on the same cell line to ensure that the observed reduction in reporter activity is due to specific antiviral effects and not general cell toxicity.

-

Data Analysis: Calculate the EC50 (the concentration at which viral replication is inhibited by 50%) and the CC50 (the concentration at which cell viability is reduced by 50%). The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.

Visualizations

Caption: General Workflow for Cell-Based Antiviral Compound Screening.

Central Nervous System (CNS) Applications

Piperazine derivatives are integral to the development of drugs targeting the CNS, particularly for psychiatric disorders.[12][28] Their structure allows them to cross the blood-brain barrier and interact with various neurotransmitter receptors.

Antipsychotic Activity

Many typical and atypical antipsychotic drugs contain a piperazine moiety.[29][30] These drugs are primarily used for the treatment of schizophrenia.

The antipsychotic effect of these compounds is primarily attributed to their antagonist activity at dopamine D2 receptors.[15][31] Many newer, "atypical" antipsychotics also exhibit potent antagonism at serotonin 5-HT2A receptors, which is believed to help alleviate the negative symptoms of schizophrenia and reduce the incidence of extrapyramidal side effects.[29][31]

Antidepressant and Anxiolytic Effects

Piperazine derivatives are also found in drugs used to treat depression and anxiety, such as vortioxetine and buspirone.[12][28] Their mechanisms often involve complex interactions with multiple serotonin receptor subtypes (e.g., 5-HT1A agonism) and inhibition of serotonin reuptake.[32][33]

Structure-Activity Relationship (SAR) for CNS Targets

For antipsychotics, SAR studies focus on modifying substituents on the piperazine ring and its terminal aryl group to fine-tune the affinity profile for D2 and 5-HT receptors, balancing efficacy with side effects.[29] For antidepressants, quantitative SAR (QSAR) models have been developed to identify the key molecular descriptors that influence activity at serotonin and noradrenaline reuptake transporters.[32]

Experimental Protocols

This in vitro assay is fundamental for determining the affinity of a compound for a specific receptor target.

Causality: The assay measures the ability of a test compound (the piperazine derivative) to compete with a known radiolabeled ligand for binding to a specific receptor (e.g., D2 or 5-HT2A). The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Methodology:

-

Receptor Preparation: Prepare cell membranes from cell lines engineered to express a high density of the target receptor (e.g., HEK293 cells expressing human D2 receptors).

-

Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

-

Incubation: Allow the reaction to reach equilibrium.

-

Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The receptors and bound ligand are retained on the filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Caption: Competitive Binding at a Neurotransmitter Receptor.

Conclusion and Future Perspectives

The piperazine scaffold is a remarkably versatile and enduringly important nucleus in medicinal chemistry.[1][34] Its favorable physicochemical properties and synthetic tractability have enabled the development of drugs across a wide spectrum of therapeutic areas, from oncology to infectious diseases and neuropharmacology. The extensive body of research demonstrates that subtle modifications to the piperazine core can lead to significant changes in biological activity, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[34]

Future research will undoubtedly continue to leverage this privileged scaffold. The integration of computational techniques, such as molecular docking and QSAR, with advanced synthetic strategies will facilitate the rational design of next-generation piperazine derivatives.[19][35] Key future directions include developing agents that can overcome drug resistance in cancer and microbial infections, designing compounds with novel mechanisms of action, and creating CNS agents with improved efficacy and reduced side-effect profiles.[13][19] The piperazine ring system will certainly remain a cornerstone of drug discovery efforts for the foreseeable future.

References

-

Walayat, K., Mohsin, N. U. A., et al. (n.d.). An insight into the therapeutic potential of piperazine-based anticancer agents. Retrieved from [Link]

-

Kumar, R., & Singh, P. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. DOI: 10.21276/apjhs.2022.9.2.09. Retrieved from [Link]

-

Franchini, S., Sorbi, C., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. DOI: 10.1080/17460441.2022.2103535. Retrieved from [Link]

-

Gümüş, F., Uslu, C., et al. (n.d.). Anticancer Activities of Piperazine Ringed Chalcone Compounds and In Silico Studies. Retrieved from [Link]

-

Nagy, L., Káncz, A., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. DOI: 10.3390/ijms25147929. Retrieved from [Link]

-

Babu, H., & Kumar, C. S. (2018). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 9(10), 4261-4268. Retrieved from [Link]

-

Schmalzbauer, B., & Ofial, A. R. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6121. DOI: 10.3390/molecules26206121. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Faizan, M., Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. DOI: 10.2174/0115734064304396240415110015. Retrieved from [Link]

-

Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]

-

Kumar, R., Singh, P., et al. (2020). Biological Activities of Piperazine Derivatives: A Comprehensive Review. World Journal of Pharmaceutical Research, 9(14), 1365-1383. Retrieved from [Link]

-

Faizan, M., Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. DOI: 10.1111/cbdd.14537. Retrieved from [Link]

-

Franchini, S., Sorbi, C., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. DOI: 10.1080/17460441.2022.2103535. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]

-

Walayat, K., Aslam, S., et al. (2024). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 17(2), 105494. DOI: 10.1016/j.arabjc.2023.105494. Retrieved from [Link]

-

Aggarwal, S., Jain, D., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]

-

Sharma, P., & Kumar, A. (2013). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 60, 145-165. DOI: 10.1016/j.ejmech.2012.11.042. Retrieved from [Link]

-

Kumar, A., & Narasimhan, B. (2017). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 9(1), 81-93. Retrieved from [Link]

-

Rathore, A., Asati, V., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 22(12), 1418-1437. DOI: 10.2174/1389450122666210215152011. Retrieved from [Link]

-

Empulse. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. Retrieved from [Link]

-

Ali, M. A., Ismail, N. H., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Sharma, A., Wakode, S., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. DOI: 10.2174/1381612826666200417154810. Retrieved from [Link]

-

Nagy, L., Káncz, A., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. DOI: 10.3390/ijms25147929. Retrieved from [Link]

-

Yamashita, T., Hatamoto, E., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859. DOI: 10.1248/cpb.44.856. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Kometani, T., Shiotani, T., et al. (1988). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 31(4), 778-785. DOI: 10.1021/jm00399a015. Retrieved from [Link]

-

Schmidt, K. E., Kuhn, R. J., et al. (1995). Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. Antimicrobial Agents and Chemotherapy, 39(8), 1737-1747. DOI: 10.1128/AAC.39.8.1737. Retrieved from [Link]

-

Wang, Y., Li, Y., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-4375. DOI: 10.1016/j.ejmech.2009.05.029. Retrieved from [Link]

-

Faizan, M., Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. DOI: 10.2174/0115734064304396240415110015. Retrieved from [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 779-801. DOI: 10.1039/D0DT03867E. Retrieved from [Link]

-

Tiew, K. C., Teramoto, T., et al. (2012). Inhibition of Noroviruses by Piperazine Derivatives. ACS Medicinal Chemistry Letters, 3(4), 285-289. DOI: 10.1021/ml2002882. Retrieved from [Link]

- Meanwell, N. A., & Kadow, J. F. (2000). Antiviral indoleoxoacetyl piperazine derivatives. Google Patents.

-

Popova, E., Wiercinska-Drapalo, A., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(9), 4734. DOI: 10.3390/ijms26094734. Retrieved from [Link]

-

de Oliveira, T. C., de Faria, A. R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 32-43. DOI: 10.1111/fcp.12408. Retrieved from [Link]

-

Current Drugs Ltd. (n.d.). Antipsychotic piperazine and piperadine derivatives. Retrieved from [Link]

-

Rathore, A., Asati, V., et al. (2021). Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. Retrieved from [Link]

-

Khan, S., Ahmed, M., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 15(1), 14723. DOI: 10.1038/s41598-025-14723-4. Retrieved from [Link]

-

Rathore, A., Asati, V., et al. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Current Drug Targets, 23(14), 1341-1353. DOI: 10.2174/1389450123666220504104951. Retrieved from [Link]

-

International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

-

Al-Qawasmeh, R. A., Al-Hiari, Y. M., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 17(10), 1251-1262. DOI: 10.2174/1570180817999200504111308. Retrieved from [Link]

-

JETIR. (n.d.). A Mini Review on Piperizine Derivatives and their Biological Activity. Retrieved from [Link]

-

Liu, Y., Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291583. DOI: 10.1080/14756366.2023.2291583. Retrieved from [Link]

Sources

- 1. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 11. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]

- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. apjhs.com [apjhs.com]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ijbpas.com [ijbpas.com]

- 25. Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. WO2000076521A1 - Antiviral indoleoxoacetyl piperazine derivatives - Google Patents [patents.google.com]

- 28. benthamdirect.com [benthamdirect.com]

- 29. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. tandfonline.com [tandfonline.com]

- 32. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. tandfonline.com [tandfonline.com]

- 34. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 35. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document serves as both a predictive analysis and a practical workflow for its synthesis and definitive structural elucidation. By leveraging data from structurally analogous compounds and foundational spectroscopic principles, we will establish an expected spectral profile and outline the rigorous experimental procedures required for its validation.

Introduction: The Structural Context and Analytical Imperative

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is a substituted piperazinone, a scaffold that is a recurring motif in a variety of pharmacologically active agents. The precise arrangement of its functional groups—a tertiary amine, a benzyl group, an amide (lactam), and a methyl ester—necessitates a multi-faceted analytical approach for unambiguous structural confirmation. The inherent potential for isomerism and the subtle electronic effects of the substituents demand high-resolution spectroscopic techniques.

This guide is structured to provide a logical progression from theoretical prediction to experimental validation, ensuring scientific integrity at each step.

Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of similar compounds and the fundamental principles of each spectroscopic technique. These predictions serve as a benchmark for the experimental validation outlined in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For the target compound, both ¹H and ¹³C NMR will provide critical information about the molecular skeleton and the chemical environment of each atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |

| Benzyl CH₂ | ~4.6 | ~55 | Phenyl C1', C2'/C6' |

| Phenyl C2'/C6'-H | ~7.3 | ~129 | Benzyl CH₂ |

| Phenyl C3'/C5'-H | ~7.4 | ~129 | - |

| Phenyl C4'-H | ~7.3 | ~128 | - |

| Piperazine C2-H | ~4.2 | ~60 | C=O (Ester), C3=O |

| Piperazine C5-H₂ | ~3.4 | ~48 | C6-H₂ |

| Piperazine C6-H₂ | ~3.2 | ~45 | C5-H₂ |

| Ester OCH₃ | ~3.8 | ~52 | C=O (Ester) |

| Amide C3=O | - | ~168 | C2-H |

| Ester C=O | - | ~170 | OCH₃, C2-H |

| Phenyl C1' | - | ~137 | Benzyl CH₂ |

| Phenyl C2'/C6' | - | ~129 | - |

| Phenyl C3'/C5' | - | ~129 | - |

| Phenyl C4' | - | ~128 | - |

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS) and may vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy will be instrumental in identifying the key functional groups present in the molecule, particularly the carbonyl groups of the amide and ester.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Amide C=O Stretch | ~1680 | Strong |

| Ester C=O Stretch | ~1740 | Strong |

| C-N Stretch | ~1100-1300 | Medium |

| C-O Stretch (Ester) | ~1000-1300 | Strong |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide valuable information about the fragmentation pattern of the molecule, further confirming its structure.

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected m/z Value | Interpretation |

| Electrospray Ionization (ESI) | [M+H]⁺: ~263.13 | Molecular Ion Peak |

| High-Resolution MS (HRMS) | C₁₄H₁₈N₂O₃ + H⁺: ~263.1339 | Exact Mass Confirmation |

| Key Fragments (EI or CID) | ~91.05 | [C₇H₇]⁺ (Tropylium ion) |

| ~172.08 | [M - C₇H₇]⁺ (Loss of benzyl group) |

Experimental Workflow for Synthesis and Characterization

The following section details a proposed workflow for the synthesis and subsequent spectroscopic analysis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate.

Synthesis Protocol

A plausible synthetic route involves the cyclization of a suitably substituted diamine precursor. The synthesis of related piperazinones has been documented in the chemical literature.[1]

Caption: Proposed synthetic workflow for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of N-benzylethylenediamine in a suitable aprotic solvent (e.g., Dichloromethane), add a non-nucleophilic base (e.g., DIPEA).

-

Addition of Reagents: Slowly add Methyl 2-chloro-3-oxobutanoate to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product using NMR, IR, and MS.

Spectroscopic Analysis Protocol

Sources

A Technical Guide to the Therapeutic Applications of Novel Piperazine Compounds

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a ubiquitous structural motif in a vast array of biologically active molecules.[1][2] Its prevalence in numerous FDA-approved drugs underscores its status as a "privileged scaffold" in medicinal chemistry.[3][4] This is not a matter of chance; the unique physicochemical properties of the piperazine core impart significant advantages in drug design. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons can serve as hydrogen bond donors, facilitating strong interactions with biological targets.[5] Furthermore, the piperazine moiety often enhances the aqueous solubility and oral bioavailability of drug candidates, crucial pharmacokinetic properties for successful therapeutic agents.[5][6]

The versatility of the piperazine ring allows for extensive chemical modification at its nitrogen and, more recently, carbon atoms, enabling the fine-tuning of pharmacological activity and selectivity.[5][7] This structural flexibility has led to the development of piperazine-containing compounds with a wide spectrum of therapeutic applications, including anticancer, central nervous system (CNS), and antimicrobial agents.[8][9][10] This technical guide will provide an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of novel piperazine derivatives for researchers, scientists, and drug development professionals.

Chapter 1: Synthesis of Novel Piperazine Derivatives

The synthesis of novel piperazine compounds is a cornerstone of their exploration as therapeutic agents. The methodologies employed are designed to be versatile, allowing for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Core Synthetic Strategies

Two primary strategies dominate the synthesis of piperazine-based drug candidates: the functionalization of a pre-existing piperazine core and the de novo construction of the piperazine ring.

-

N-Arylation and N-Alkylation of the Piperazine Core: A prevalent and highly effective method for introducing molecular diversity is the substitution at the nitrogen atoms of the piperazine ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for N-arylation, allowing for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide.[11] Similarly, N-alkylation can be achieved through various methods, including reductive amination and nucleophilic substitution reactions.

-

C-H Functionalization of the Piperazine Ring: While N-functionalization has been the traditional approach, recent advances in synthetic organic chemistry have enabled the direct C-H functionalization of the piperazine ring.[7] This innovative strategy allows for the introduction of substituents directly onto the carbon backbone of the heterocycle, opening up new avenues for scaffold diversification and the exploration of novel chemical space.[7]

Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperazine

This protocol provides a general procedure for the synthesis of N-aryl piperazine derivatives, a common structural motif in many therapeutic agents.

Materials:

-

Piperazine

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous solvent (e.g., toluene)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and Xantphos (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add Pd₂(dba)₃ (0.015 mmol) to the flask under the inert atmosphere.

-

Add anhydrous toluene (5 mL) via syringe.

-

Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-aryl piperazine.

Self-Validation: The success of the reaction is validated by characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular structure and purity.

Caption: A typical workflow for the preclinical screening of anticancer compounds.

Chapter 3: Therapeutic Applications in Central Nervous System (CNS) Disorders

The piperazine moiety is a key component of many drugs that act on the CNS, including antipsychotics, antidepressants, and anxiolytics. [12]Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it an ideal scaffold for the development of novel neurotherapeutics. [1][13]

Mechanism of Action in CNS Disorders

Piperazine derivatives modulate neuronal signaling through interactions with a variety of CNS targets:

-

Serotonin (5-HT) and Dopamine (D₂) Receptors: Many CNS-active piperazine compounds act as agonists, antagonists, or partial agonists at serotonin and dopamine receptors, which are implicated in the pathophysiology of depression, schizophrenia, and anxiety. [1][13]* Neurotransmitter Transporters: Some derivatives inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, thereby increasing their synaptic concentrations.

-

Enzyme Inhibition: Certain piperazine compounds can inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).

Applications in Neurodegenerative Diseases

Recent research has focused on the potential of piperazine derivatives for the treatment of neurodegenerative disorders like Alzheimer's disease. [14][15]Novel compounds are being investigated for their ability to inhibit the aggregation of amyloid-β and tau proteins, key pathological hallmarks of the disease. [15]

Case Studies of Novel CNS-Active Piperazine Compounds

| Compound Class | Target | Potential Application | Key Findings | Reference |

| Phenylpiperazines | Serotonin Receptors | Antidepressant, Anxiolytic | Act as serotonin receptor agonists or releasing agents. | [1] |

| Benzylpiperazines | Monoamine Pathway | Antipsychotic, Antidepressant | Modulate monoaminergic neurotransmission. | [12] |

| Novel Piperazines | Amyloid-β & Tau | Alzheimer's Disease | Inhibit aggregation of pathogenic proteins. | [15] |

Experimental Workflow for CNS Drug Candidate Evaluation

The preclinical assessment of CNS-active piperazine compounds involves a multi-tiered approach.

Caption: A workflow for the preclinical evaluation of CNS drug candidates.

Chapter 4: Therapeutic Applications in Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel classes of anti-infective agents. [16]Piperazine derivatives have emerged as a promising scaffold for the discovery of new antibacterial, antifungal, and antiviral drugs. [10][16][17]

Mechanism of Action in Infectious Diseases

The antimicrobial activity of piperazine compounds is attributed to various mechanisms:

-

Inhibition of Essential Microbial Enzymes: Some derivatives target and inhibit enzymes that are crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

-

Disruption of Cell Wall or Membrane Integrity: Certain piperazine-containing molecules can interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the microbial cell membrane.

-

Efflux Pump Inhibition: Some compounds can inhibit efflux pumps, which are responsible for extruding antibiotics from bacterial cells, thereby restoring the efficacy of existing drugs. [16]

Case Studies of Novel Antimicrobial Piperazine Compounds

| Compound Class | Pathogen | Activity | Key Findings | Reference |

| N-aryl piperazines | Staphylococcus aureus, E. coli | Antibacterial | Exhibit activity against multiple pathogens. | [8] |

| Piperazine-sulfonamides | Various Bacteria | Antibacterial | Show potent antibacterial effects. | [16] |

| Functionalized Piperazines | Norovirus | Antiviral | Inhibit viral replication in a cell-based system. | [17] |

Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of novel piperazine compounds is typically performed using standardized methods.

Caption: A standard workflow for the evaluation of novel antimicrobial agents.

Conclusion and Future Perspectives

The piperazine scaffold continues to be a highly valuable and versatile platform for the discovery of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability have cemented its role in modern drug design. The ongoing exploration of novel synthetic methodologies, such as C-H functionalization, will undoubtedly lead to the creation of even more diverse and potent piperazine-based drug candidates.

Future research in this area will likely focus on several key aspects:

-

Multi-target Ligands: The development of piperazine derivatives that can simultaneously modulate multiple targets holds promise for the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders.

-

Targeted Drug Delivery: The incorporation of piperazine-containing drugs into targeted delivery systems, such as antibody-drug conjugates or nanoparticles, could enhance their efficacy and reduce off-target side effects.

-

Combating Drug Resistance: The design of novel piperazine compounds that can overcome existing drug resistance mechanisms is a critical area of research, particularly in oncology and infectious diseases.

References

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Retrieved January 20, 2026, from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology, 32(6), 599-608. Retrieved January 20, 2026, from [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2017). Indo American Journal of Pharmaceutical Sciences, 4(11), 4266-4273. Retrieved January 20, 2026, from [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences, 9(2), 69-76. Retrieved January 20, 2026, from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules, 26(19), 6045. Retrieved January 20, 2026, from [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

-

The medicinal chemistry of piperazines: A review. (2023). Chemical Biology & Drug Design. Retrieved January 20, 2026, from [Link]

-

Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2021). Mini-Reviews in Medicinal Chemistry, 21(14), 1954-1971. Retrieved January 20, 2026, from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista campano, 28(1), 2588-2601. Retrieved January 20, 2026, from [Link]

-

Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chemical Biology & Drug Design, 105(3), e70077. Retrieved January 20, 2026, from [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry, 42(6), 1728-1754. Retrieved January 20, 2026, from [Link]

-

The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2022). Polycyclic Aromatic Compounds, 1-22. Retrieved January 20, 2026, from [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry, 42(6), 1728-1754. Retrieved January 20, 2026, from [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences, 9(2), 69-76. Retrieved January 20, 2026, from [Link]

-

The medicinal chemistry of piperazines: a review. (2023). Chemical Biology & Drug Design. Retrieved January 20, 2026, from [Link]

-

Piperazine. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Pharmaceuticals, 16(9), 1279. Retrieved January 20, 2026, from [Link]

-

Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). Molecular Diversity. Retrieved January 20, 2026, from [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions, 50(3), 785-800. Retrieved January 20, 2026, from [Link]

-

Inhibition of Noroviruses by Piperazine Derivatives. (2014). Molecules, 19(6), 7846-7858. Retrieved January 20, 2026, from [Link]

-

Piperazine derivatives for therapeutic use: A patent review (2010-present). (2018). Expert Opinion on Therapeutic Patents, 28(11), 851-866. Retrieved January 20, 2026, from [Link]

-

Piperazine and morpholine: Synthetic and medicinal chemistry perspective. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. Retrieved January 20, 2026, from [Link]

-

Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). Archiv der Pharmazie, 354(8), e2100078. Retrieved January 20, 2026, from [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved January 20, 2026, from [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019). Frontiers in Neuroscience, 13, 112. Retrieved January 20, 2026, from [Link]

-

Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2024). ACS Chemical Neuroscience, 15(21), 3901-3914. Retrieved January 20, 2026, from [Link]

-

Engineering Scaffold-Based Treatments For Nervous System Regeneration. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]